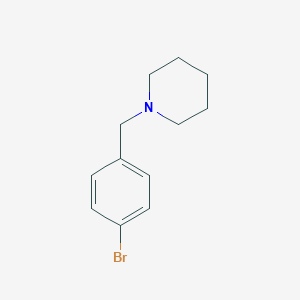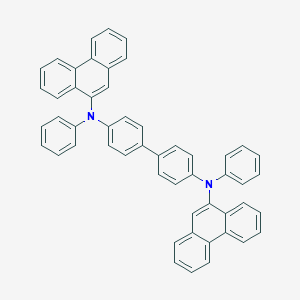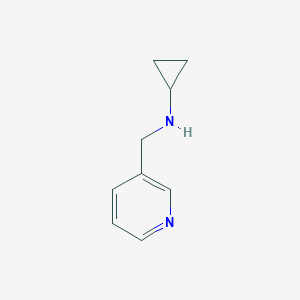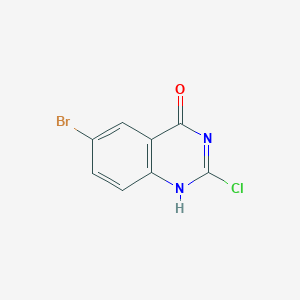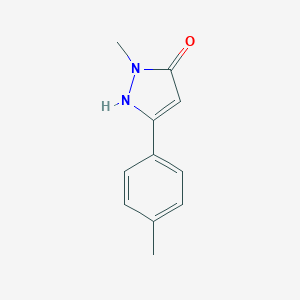
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, also known as MPTP, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. MPTP is a pyrazolone derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been thoroughly investigated.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of cyclooxygenase and lipoxygenase enzymes. 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemische Und Physiologische Effekte
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has several advantages for lab experiments, including its relative ease of synthesis and its potential applications in various fields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol. These include further investigations into its potential applications as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, studies are needed to fully understand its mechanism of action and to determine its potential toxicity in humans. Further research is also needed to explore the potential use of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol in the treatment of neurological disorders and cognitive impairment.
Synthesemethoden
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol can be synthesized through different methods, including the reaction of p-toluidine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of p-toluenesulfonic acid with ethyl acetoacetate, followed by the addition of hydrazine hydrate and methyl iodide. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, as well as a precursor in the synthesis of other pyrazolone derivatives. 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol has also been investigated for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
Eigenschaften
CAS-Nummer |
189559-91-9 |
|---|---|
Produktname |
1-Methyl-3-p-tolyl-1h-pyrazol-5-ol |
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-methyl-5-(4-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-8-3-5-9(6-4-8)10-7-11(14)13(2)12-10/h3-7,12H,1-2H3 |
InChI-Schlüssel |
BSLICBVVXRELHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)C |
Synonyme |
2,4-DIHYDRO-2-METHYL-5-(4-METHYLPHENYL)-3H-PYRAZOL-3-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



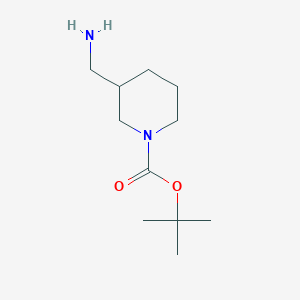
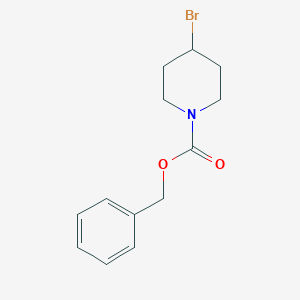
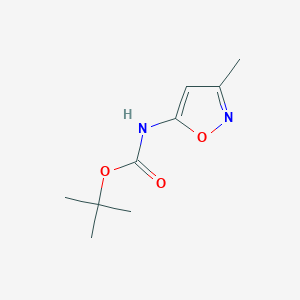
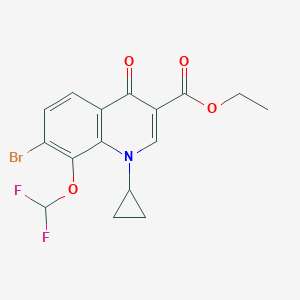

![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
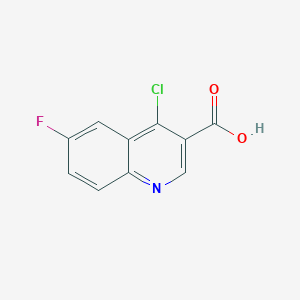

![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
